In Vitro Antifungal Potency Comparison: Hexaconazole vs. Tebuconazole and Triadimefon on Sclerotinia sclerotiorum
Hexaconazole demonstrates significantly greater inhibitory potency against Sclerotinia sclerotiorum mycelial growth compared to tebuconazole and triadimefon under identical laboratory conditions. The EC₅₀ of hexaconazole (0.09 μg/mL) is 1.78-fold lower than tebuconazole (0.16 μg/mL) and 132-fold lower than triadimefon (11.86 μg/mL) [1].
| Evidence Dimension | Mycelial growth inhibition (EC₅₀) |
|---|---|
| Target Compound Data | 0.09 μg/mL |
| Comparator Or Baseline | Tebuconazole: 0.16 μg/mL; Triadimefon: 11.86 μg/mL |
| Quantified Difference | Hexaconazole 1.78-fold more potent than tebuconazole; 132-fold more potent than triadimefon |
| Conditions | In vitro mycelial growth rate method; Sclerotinia sclerotiorum isolates |
Why This Matters
Lower application rates may achieve equivalent disease suppression, potentially reducing environmental load and cost per hectare.
- [1] Pan J, Liu F, Mu W, Chen Z, Zhai R. Susceptivity of Sclerotinia sclerotiorum to Triazole Fungicides at Different Growth Stages. Acta Agriculturae Boreali-Sinica. 2006;21(2):98-102. View Source
